Molecular Architecture, Synthesis, and Chemical Reactivity of Undec-3-en-2-one: A Comprehensive Technical Guide
Molecular Architecture, Synthesis, and Chemical Reactivity of Undec-3-en-2-one: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach molecular characterization by integrating fundamental physicochemical properties with practical synthetic utility. Undec-3-en-2-one (CAS: 10522-37-9) is a highly versatile α,β -unsaturated ketone. Featuring an 11-carbon aliphatic backbone and a conjugated enone system, this molecule serves as a critical building block in organic synthesis and a significant volatile organic compound (VOC) in ecological systems[1]. This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its mechanistic behavior as a Michael acceptor.
Molecular Architecture and Physicochemical Profile
The chemical behavior of undec-3-en-2-one is dictated by its extended conjugated system. The electron-withdrawing carbonyl group at C2 polarizes the adjacent alkene (C3-C4), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This polarization renders the β -carbon (C4) highly electrophilic and susceptible to nucleophilic attack.
Table 1 summarizes the core quantitative data for undec-3-en-2-one, providing a baseline for analytical and synthetic workflows.
Table 1: Physicochemical Properties of Undec-3-en-2-one
| Property | Value | Source |
| IUPAC Name | (E)-undec-3-en-2-one | 1[1] |
| CAS Registry Number | 10522-37-9 | 2[2] |
| Molecular Formula | C11H20O | 1[1] |
| Molecular Weight | 168.28 g/mol | 1[1] |
| XLogP3 (Lipophilicity) | 3.9 | 1[1] |
| Topological Polar Surface Area | 17.1 Ų | 1[1] |
Synthetic Methodology: Cross-Aldol Condensation
The most scalable and atom-economical route to undec-3-en-2-one is the regioselective cross-aldol condensation of octanal with acetone, as documented in modern synthetic protocols[3].
Self-Validating Experimental Protocol
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Objective: Synthesize undec-3-en-2-one while completely suppressing the competitive self-condensation of octanal.
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Reagents: Octanal (1.0 eq), Acetone (10.0 eq), 10% aqueous NaOH (0.1 eq), Diethyl ether, Brine, Anhydrous MgSO 4 .
Step-by-Step Workflow:
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Initialization & Solvent Matrix: Dissolve octanal in a 10-fold molar excess of acetone in a round-bottom flask.
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Causality: Acetone serves a dual purpose as both the nucleophilic precursor and the solvent. The massive stoichiometric excess statistically guarantees that the base will deprotonate acetone rather than octanal, driving the cross-aldol pathway and preventing octanal self-condensation.
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Thermal Control: Submerge the flask in an ice-water bath. Insert an internal thermocouple to ensure the temperature remains strictly between 0°C and 5°C.
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Causality: Low temperatures prevent the premature dehydration of the β -hydroxy ketone intermediate, avoiding the formation of complex polymeric byproducts.
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Catalytic Activation: Add 10% aqueous NaOH dropwise over 30 minutes under vigorous magnetic stirring.
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Causality: Dropwise addition maintains a low steady-state concentration of the acetone enolate. This kinetic control prevents runaway exothermic spikes.
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Propagation & In-Process Validation: Remove the ice bath and stir at room temperature for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent.
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Validation Check: The reaction is deemed complete only when the octanal spot (visualized via KMnO 4 stain) completely disappears.
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Dehydration & Quenching: Neutralize the mixture with 1M HCl to pH 7.
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Causality: The basic conditions at room temperature thermodynamically drive the dehydration of the intermediate to the conjugated enone. Neutralization halts any further side reactions.
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Workup & Final Validation: Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure. Purify via vacuum distillation.
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Validation Check: Confirm product identity via 1 H NMR. The self-validating marker for the (E)-alkene is a doublet at ~6.0 ppm (J ~ 16 Hz) and a doublet of triplets at ~6.7 ppm, confirming the trans-geometry of the conjugated double bond[3].
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Caption: Workflow of the cross-aldol condensation yielding undec-3-en-2-one.
Chemical Reactivity and Mechanistic Pathways
Because of the electron-withdrawing nature of the C2 carbonyl, the C3-C4 alkene is highly polarized. The C4 position acts as a "soft" electrophile. Consequently, undec-3-en-2-one is an exceptional substrate for 1,4-conjugate additions (Michael additions) with soft nucleophiles (e.g., organocuprates, thiols, and malonates). Hard nucleophiles (like Grignard reagents) will typically attack the C2 carbonyl directly (1,2-addition), but the extended aliphatic chain provides steric hindrance that can selectively bias the reaction toward the 1,4-pathway depending on the reagent used.
Caption: Mechanistic pathway of 1,4-Michael addition on undec-3-en-2-one.
Natural Occurrence and Biological Significance
Beyond its synthetic utility, undec-3-en-2-one is a naturally occurring VOC with profound ecological and organoleptic implications.
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Flavor and Aroma Profiling: In marine biology and food science, it is a key volatile component responsible for specific flavor profiles. It has been identified as a significant VOC in Kumamoto oysters (Crassostrea sikamea), differentiating their sensory characteristics from other species like the Portuguese oyster[4].
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Ecological Interactions: The compound is also present in the volatile emissions of plants such as Quercus agrifolia[5]. In agricultural research, VOCs of this structural class are actively investigated for their roles in plant defense mechanisms and their potential applications in managing invasive plant pests[6].
References
- PubChem. "Undec-3-en-2-one | C11H20O | CID 114577". National Center for Biotechnology Information.
- Cheméo. "Chemical Properties of undec-3-en-2-one (CAS 10522-37-9)". Céondo GmbH.
- The Journal of Organic Chemistry. "A New Protocol for a Regioselective Aldol Condensation as an Alternative Convenient Synthesis of β-Ketols and α,β-Unsaturated Ketones". ACS Publications.
- Frontiers in Marine Science. "Molecular Basis of Taste and Micronutrient Content in Kumamoto Oysters (Crassostrea Sikamea) and Portuguese Oysters (Crassostrea Angulata) From Xiangshan Bay". Frontiers Media S.A.
- PubChem. "3-Undecen-2-one | C11H20O | CID 6437801". National Center for Biotechnology Information.
- Free University of Bozen-Bolzano. "The use of volatile organic compounds in preventing and managing invasive plant pests and pathogens".
Sources
- 1. Undec-3-en-2-one | C11H20O | CID 114577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. undec-3-en-2-one (CAS 10522-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Molecular Basis of Taste and Micronutrient Content in Kumamoto Oysters (Crassostrea Sikamea) and Portuguese Oysters (Crassostrea Angulata) From Xiangshan Bay [frontiersin.org]
- 5. 3-Undecen-2-one | C11H20O | CID 6437801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
